cis-3-Vinylcyclohexan-1-ol
Description
Historical Context of Cyclohexanol (B46403) Derivatives in Advanced Synthetic Chemistry
Cyclohexanol and its derivatives have long been fundamental components in the field of organic synthesis. ontosight.ai As a cyclic alcohol, cyclohexanol serves as a precursor for a wide array of chemical compounds. ontosight.ai Historically, the oxidation of cyclohexanol to cyclohexanone (B45756) has been a crucial industrial process, forming a key intermediate in the production of materials like nylon. wikipedia.orgwikipedia.org
The versatility of the cyclohexanol framework extends into the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.ai The ability to perform a variety of chemical transformations on the hydroxyl group and the cyclohexane (B81311) ring—such as oxidation, esterification, and substitution—has made these derivatives indispensable tools for chemists. wikipedia.orgvaia.com The development of methods to control the stereochemistry of these derivatives has further enhanced their utility, allowing for the precise construction of three-dimensional molecular architectures. chemistryviews.org
Significance of cis-3-Vinylcyclohexan-1-ol as a Stereochemically Defined Building Block
The significance of this compound lies in its nature as a stereochemically defined building block. In organic synthesis, controlling the three-dimensional arrangement of atoms (stereochemistry) is often critical to the function of the final molecule. chemistryviews.org The defined cis configuration of this compound provides a rigid starting point for synthesizing complex structures with predictable stereochemistry. nih.govgrantome.comacs.org
The two functional groups, the hydroxyl and the vinyl group, offer distinct reactive sites for further chemical modifications. The hydroxyl group can undergo typical alcohol reactions, while the vinyl group is amenable to a range of transformations common for alkenes, such as addition reactions and polymerization. ontosight.ai This dual functionality allows for a stepwise and controlled elaboration of the molecular structure. Its use as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals, highlights its importance. evitachem.com
Recent research has explored the use of allylic alcohols, a class to which this compound belongs, in novel synthetic methodologies. For instance, studies have demonstrated the synthesis of γ-butyrolactones from allylic alcohols through photoredox catalysis. evitachem.comacs.org
Academic Research Landscape and Trajectories in this compound Chemistry
The academic research landscape for this compound and related structures is focused on leveraging its unique stereochemistry and functional groups for the efficient synthesis of complex molecular targets. Research trajectories include its application as a key intermediate in the total synthesis of natural products and other biologically active molecules. uni-konstanz.de
Investigations into new synthetic methods that utilize this building block are ongoing. For example, recent studies have shown its utility in reactions that form spiro-lactones, which are important structural motifs in many natural products. acs.orgnih.gov The ability of the alcohol's stereochemistry to be retained during certain radical-mediated reactions further underscores its value in stereocontrolled synthesis. nih.gov The development of catalytic enantioselective reactions continues to be a major focus, aiming to produce specific stereoisomers of complex molecules starting from chiral building blocks like this compound. ehu.esresearchgate.net
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C8H14O ontosight.ai |
| Molecular Weight | 126.19 g/mol pinpools.com |
| CAS Number | 43101-35-5 pinpools.com |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents evitachem.com |
Spectroscopic data provides further insight into the structure of the molecule.
| Spectroscopy | Data |
| ¹H NMR | Chemical shifts are typically observed for the vinyl protons, the proton attached to the carbon bearing the hydroxyl group, and the protons of the cyclohexane ring. |
| ¹³C NMR | Resonances correspond to the eight carbon atoms, including the two sp²-hybridized carbons of the vinyl group and the sp³-hybridized carbons of the cyclohexanol ring. nih.gov |
| IR Spectroscopy | Characteristic absorption bands include a broad peak for the O-H stretch of the alcohol and sharp peaks for the C=C stretch of the vinyl group. wisc.edu |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
43101-35-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,3S)-3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8+/m0/s1 |
InChI Key |
ZYBGGGUBHNFAEV-JGVFFNPUSA-N |
Isomeric SMILES |
C=C[C@H]1CCC[C@H](C1)O |
Canonical SMILES |
C=CC1CCCC(C1)O |
Origin of Product |
United States |
Advanced Methodologies for the Stereocontrolled Synthesis of Cis 3 Vinylcyclohexan 1 Ol
Chemo- and Stereoselective Reduction Strategies
Reduction methodologies offer a direct approach to establishing the alcohol stereocenter on a pre-formed cyclohexane (B81311) ring. The success of these strategies hinges on the ability to control the facial selectivity of the reduction process, either through catalytic hydrogenation of a planar precursor or the diastereoselective reduction of a corresponding ketone.
Catalytic Hydrogenation Approaches for Stereoselective Alcohol Formation
Catalytic hydrogenation is a powerful technique for the stereoselective formation of alcohols from aromatic or unsaturated precursors. The synthesis of all-cis-cyclohexane-1,2,4-triol by high-pressure hydrogenation of 1,2,4-benzenetriol (B23740) highlights the utility of this approach for generating cis-configured alcohols. researchgate.net This transformation can be achieved using catalysts like Raney-nickel or rhodium on aluminum oxide, which facilitate the delivery of hydrogen from one face of the ring adsorbed onto the catalyst surface. researchgate.net
Applying this principle to the synthesis of cis-3-Vinylcyclohexan-1-ol, one could envision the hydrogenation of a precursor such as 3-vinylphenol. The choice of catalyst and conditions is critical for achieving high stereoselectivity, as shown in analogous systems.
Table 1: Catalysts for Stereoselective Hydrogenation of Phenolic Precursors
| Catalyst | Pressure (atm) | Temperature (°C) | Typical Selectivity |
|---|---|---|---|
| Rh/Al₂O₃ | 100 | 100 | High for cis isomers researchgate.net |
| Raney-Nickel | High Pressure | Variable | Good for cis isomers researchgate.net |
| Ruthenium | Variable | Variable | Effective for aromatic ring hydrogenation researchgate.net |
Diastereoselective Reduction of Precursor Vinylcyclohexanones
The most direct route to this compound via reduction involves the diastereoselective reduction of 3-vinylcyclohexanone (B154707). The stereochemical outcome of this reduction is governed by the trajectory of the hydride reagent's attack on the carbonyl carbon. This attack is influenced by the steric hindrance imposed by the cyclohexane ring conformation and the substituent at the 3-position.
In many cases, the use of standard reducing agents like sodium borohydride (B1222165) can lead to high diastereoselectivity. For example, the reduction of highly substituted cyclohexanones has been shown to yield a single diastereomer of the corresponding alcohol with a diastereomeric ratio (dr) greater than 20:1. nih.gov The formation of the cis-alcohol is often favored through equatorial attack of the hydride on the most stable chair conformation of the cyclohexanone (B45756) precursor, which avoids steric clash with axial hydrogens.
Table 2: Reagents for Diastereoselective Reduction of Cyclohexanones
| Reducing Agent | Typical Solvent | Controlling Factor | Common Outcome |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Steric Approach Control | High diastereoselectivity nih.gov |
| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | Steric/Electronic | Generally less selective than NaBH₄ |
| L-Selectride® | THF | Steric Bulk | Favors axial alcohol (trans product) |
Organometallic Reagent-Mediated Syntheses
Organometallic reagents provide a versatile toolkit for carbon-carbon bond formation, enabling the introduction of the vinyl group and the simultaneous or subsequent establishment of the alcohol stereocenter.
Stereoselective Grignard Additions to Substituted Cyclohexanecarbaldehydes
While not a direct route to the target molecule, the principles of stereoselective Grignard additions to substituted cyclohexanecarbaldehydes are relevant. The addition of a nucleophile to a carbonyl group adjacent to a stereocenter is influenced by Cram's, Felkin-Anh, and chelation-controlled models. A more direct, related approach would involve the addition of a vinyl Grignard reagent (vinylmagnesium bromide) to a protected 3-hydroxycyclohexanone. The stereochemistry of the addition would depend on the existing stereocenter and the nature of the protecting group.
Other Metal-Catalyzed Coupling and Addition Reactions (e.g., Palladium-mediated)
Palladium-catalyzed reactions are particularly effective for creating carbon-carbon bonds with high precision. A powerful strategy for the synthesis of vinyl-substituted cyclohexanes involves the palladium-promoted vinylation of cyclohexenes. ntu.edu.tw This can be achieved with excellent regio- and stereoselectivity by employing a directing-group strategy. ntu.edu.twresearchgate.net In such a synthesis, a cyclohexenol (B1201834) precursor bearing a directing group (e.g., an N-tosylacetamide) can react with a vinyl source, such as a (Z)-styryl bromide, to yield a cis-substituted product. ntu.edu.twresearchgate.net The palladium catalyst coordinates to both the directing group and the alkene, facilitating the coupling on a specific face of the molecule.
Palladium-catalyzed cascade cyclizations have also been employed to rapidly assemble complex polycyclic scaffolds, demonstrating the power of this approach in controlling stereochemistry during ring formation. nih.govrsc.org
Table 3: Palladium-Catalyzed Methods for Vinylation
| Reaction Type | Palladium Source | Ligand | Key Feature |
|---|---|---|---|
| Directed Vinylation | Pd(PPh₃)₄ | PPh₃ | Directing group controls stereoselectivity ntu.edu.twresearchgate.net |
| Suzuki Coupling | Pd(OAc)₂ | SPhos, XPhos | Couples vinylboronic acid with cyclohexenyl triflate |
| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Couples vinyl halide with cyclohexene (B86901) derivative |
Cyclization-Based Synthetic Routes
Cyclization strategies build the cyclohexane ring itself, installing the required vinyl and hydroxyl functionalities with the desired relative stereochemistry during the ring-forming step.
One of the most powerful cyclization methods is the Diels-Alder reaction, which forms a cyclohexene ring from a conjugated diene and a dienophile. A potential route to a precursor for this compound could involve the [4+2] cycloaddition of 1,3-butadiene (B125203) (the diene) with an acrolein derivative (the dienophile). This reaction would form a 3-vinylcyclohexene-1-carbaldehyde intermediate, which could then undergo stereoselective reduction of both the aldehyde and the endocyclic double bond to install the final cis-stereochemistry.
Another advanced approach involves intramolecular radical cyclization. For instance, vinyl radicals generated from appropriately configured acyclic precursors containing a propargyl group can undergo regio- and diastereoselective intramolecular ring closure to form functionalized carbocycles. researchgate.netunige.ch The stereochemical outcome is often dictated by the transition state geometry of the cyclization, which can be engineered to favor the formation of cis-fused ring systems. researchgate.net Biomimetic cyclizations, such as those inspired by the cyclisation of terpenes like linalool, also provide a pathway to substituted cyclohexanol (B46403) structures. nih.gov
Table 4: Cyclization Strategies for Cyclohexane Ring Synthesis
| Cyclization Method | Precursors | Key Transformation | Stereocontrol |
|---|---|---|---|
| Diels-Alder | Diene + Dienophile | [4+2] Cycloaddition | Endo/Exo selectivity |
| Radical Cyclization | Acyclic enyne/diyne | 5-exo-trig or 6-exo-trig closure | Transition state geometry researchgate.net |
| Ene Reaction | Alkene with allylic H + Enophile | Concerted C-C bond formation and H-transfer | Conformation of precursors |
Intramolecular Cyclization Reactions for cis-Cyclohexanol Ring Formation
Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, offering potential for high stereocontrol. The formation of the cis-substituted cyclohexanol ring of the target molecule can be approached through various intramolecular strategies, including transition-metal-catalyzed and cascade reactions.
One notable approach involves the intramolecular Tsuji-Trost cascade cyclization. While often applied to the synthesis of fused ring systems, the principles can be adapted for the formation of substituted cyclohexanes. uantwerpen.be This methodology typically involves a palladium-catalyzed reaction of a substrate bearing a nucleophilic moiety and an allylic electrophile. For the synthesis of a this compound precursor, a carefully designed acyclic precursor with appropriate stereocenters would be required to direct the cyclization towards the desired diastereomer. The stereochemical outcome of the cyclization is often influenced by the conformation of the transition state, which can be controlled by the nature of the substituents and the catalytic system employed. uantwerpen.be
Furthermore, cascade reactions, such as a cascade inter–intramolecular double Michael addition, can be utilized for the diastereoselective synthesis of highly functionalized cyclohexanones, which can then be reduced to the corresponding cyclohexanols. beilstein-journals.org The stereoselectivity of these cascade reactions is often excellent, providing a reliable method for establishing the desired relative stereochemistry of the substituents on the cyclohexane ring. beilstein-journals.org The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical pathway of the cyclization.
| Cyclization Strategy | Key Features | Potential for cis-Stereocontrol |
| Intramolecular Tsuji-Trost Cascade | Palladium-catalyzed, formation of C-C bonds | Dependent on substrate design and transition state conformation |
| Cascade Double Michael Addition | Forms highly functionalized cyclohexanones | High diastereoselectivity achievable |
Radical Cyclization Pathways and Stereocontrol
Radical cyclization reactions offer a complementary approach for the construction of carbocyclic frameworks under mild conditions with high functional group tolerance. wikipedia.org The stereochemical outcome of a radical cyclization is governed by the geometry of the transition state, which is influenced by steric and stereoelectronic factors.
In the context of synthesizing this compound, a 6-endo-trig cyclization of a vinyl radical onto an appropriately positioned double bond could be envisioned. The stereocontrol at the newly formed stereocenters is often dictated by the conformation of the acyclic precursor, which can be influenced by the presence of existing stereocenters or bulky substituents. To achieve the desired cis relationship between the vinyl and hydroxyl groups, the cyclization precursor must be designed to favor a transition state that leads to the formation of the cis diastereomer. The stereoselectivity of radical cyclizations can be enhanced by the use of chiral auxiliaries or catalysts, although this remains a challenging area of research.
The general principles of radical cyclizations have been extensively applied in the total synthesis of complex natural products, demonstrating their power in constructing intricate polycyclic systems with high stereocontrol. nih.gov For instance, tandem radical cyclization cascades have been employed to forge multiple rings and stereocenters in a single step. nih.gov While a direct application to the synthesis of this compound may not be widely reported, the established principles of stereocontrol in radical cyclizations provide a solid foundation for the rational design of a synthetic route.
| Radical Cyclization Approach | Controlling Factors for Stereoselectivity |
| 6-endo-trig cyclization | Conformation of the acyclic precursor, steric and stereoelectronic effects |
Enzymatic or Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. astrazeneca.com Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity.
Lipase-Mediated Transformations for Enantioselective Production
Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols and their corresponding esters. polimi.itmdpi.com This strategy is particularly well-suited for the enantioselective production of this compound. In a typical lipase-catalyzed kinetic resolution, a racemic mixture of the alcohol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product.
The success of a lipase-catalyzed kinetic resolution depends on several factors, including the choice of lipase, the solvent, and the acyl donor. Common lipases used for such transformations include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and porcine pancreas (PPL). polimi.it The enantioselectivity of the process can often be tuned by screening different enzymes and reaction conditions to achieve high enantiomeric excess (ee) for the desired enantiomer.
For example, the kinetic resolution of aryltrimethylsilyl chiral alcohols has been successfully achieved with high conversions and excellent enantiomeric ratios using lipase-catalyzed transesterification. mdpi.com A similar approach could be readily applied to the racemic this compound.
| Lipase Source | Common Acyl Donors | Typical Solvents |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate, Acetic anhydride (B1165640) | Hexane, Tetrahydrofuran (THF) |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Methyl tert-butyl ether (MTBE) |
| Porcine Pancreas Lipase (PPL) | Ethyl acetate | Toluene |
Other Biocatalytic Strategies for Diastereomeric Purity
Beyond lipases, other classes of enzymes can be envisioned for the stereoselective synthesis of this compound, particularly for establishing the desired diastereomeric purity. For instance, oxidoreductases, such as alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of a corresponding ketone, 3-vinylcyclohexanone. By selecting an appropriate ADH, it is possible to control the stereochemistry of the newly formed hydroxyl group, potentially favoring the formation of the cis diastereomer.
Recent advancements in biocatalysis have also demonstrated the use of ene-reductases for the aromatization of cyclohexanones to phenols. chemistryviews.org While this transformation is not directly applicable to the synthesis of the target alcohol, it highlights the potential of engineering enzymes to perform novel and selective transformations on cyclohexyl rings. The development of biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot reaction, offers an efficient and sustainable approach to complex target molecules. nih.gov A potential biocatalytic route to this compound could involve a multi-enzyme system that first establishes the vinyl group and then performs a stereoselective reduction to install the cis-hydroxyl group.
Reactivity Profile and Chemical Transformations of Cis 3 Vinylcyclohexan 1 Ol
Reactions Involving the Vinyl Group
The vinyl group is an electron-rich alkene moiety that readily undergoes addition and cycloaddition reactions.
Hydrogenation: The double bond of the vinyl group can be selectively reduced to an ethyl group using catalytic hydrogenation. This is typically achieved with hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). google.com Under these conditions, the vinyl group is typically reduced preferentially over hydrogenolysis of the alcohol. This transformation yields cis-3-Ethylcyclohexan-1-ol.
Halogenation: The vinyl group reacts readily with halogens like bromine (Br₂) and chlorine (Cl₂) in an inert solvent to form a vicinal dihalide. masterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.comyoutube.com For example, bromination yields (1S,3R)-3-(1,2-dibromoethyl)cyclohexan-1-ol.
Hydroboration-Oxidation: This two-step reaction sequence converts the vinyl group into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) adds across the double bond, with the boron atom attaching to the terminal carbon. wikipedia.orgresearchgate.net In the second step, oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group. masterorganicchemistry.comnih.gov This process results in the formation of 2-((1R,3S)-3-hydroxycyclohexyl)ethan-1-ol, with the new hydroxyl group on the less substituted carbon of the original double bond. The addition is stereospecific, occurring in a syn fashion. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Key Intermediate/Mechanism | Product |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Syn-addition on catalyst surface | cis-3-Ethylcyclohexan-1-ol |
| Halogenation (Bromination) | Br₂ in CH₂Cl₂ | Cyclic bromonium ion, anti-addition | (1S,3R)-3-(1,2-dibromoethyl)cyclohexan-1-ol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Organoborane, syn-addition, anti-Markovnikov | 2-((1R,3S)-3-hydroxycyclohexyl)ethan-1-ol |
The vinyl group can participate as the 2π-electron component in cycloaddition reactions, providing a powerful method for constructing new rings.
[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile in a Diels-Alder reaction with a suitable diene. libretexts.org For this to be efficient, the vinyl group typically needs to be activated by an adjacent electron-withdrawing group, which is not present in cis-3-Vinylcyclohexan-1-ol. However, reactions with highly reactive dienes may still be possible under thermal or Lewis acid-catalyzed conditions, leading to the formation of a new six-membered ring.
[2+2] Cycloaddition: Photochemical [2+2] cycloaddition can occur between the vinyl group and another alkene, such as cyclohexenone, to form a cyclobutane (B1203170) ring. researchgate.net These reactions are often stepwise and can lead to a mixture of stereoisomers.
Annulation Strategies: The vinyl group is a key feature for annulation (ring-forming) strategies. For example, after conversion to a silyl (B83357) enol ether, the molecule could potentially undergo a bis-annulation reaction with a suitable reagent like 1-phenylthio-3-vinyl-3-cyclohexenol under Lewis acid catalysis to build polycyclic structures. researchgate.net
Olefin Metathesis and Cross-Coupling Reactions
The vinyl group in this compound is a key functional handle for carbon-carbon bond formation through olefin metathesis and cross-coupling reactions. These transformations provide powerful methods for elaborating the molecular framework.
Olefin Metathesis: Cross-metathesis (CM) is a significant reaction for forming new carbon-carbon double bonds. In the case of this compound, the terminal vinyl group can react with other olefins in the presence of ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts. The reaction involves the exchange of alkylidene fragments between the two olefins. The general efficiency and selectivity of cross-metathesis reactions can be influenced by the nature of the olefin partner. Reactions with electron-deficient olefins, for example, often proceed with high selectivity due to the differing electronic properties of the reacting double bonds, which can suppress the undesired homodimerization of the electron-poor partner.
| Catalyst Generation | Catalyst Type | Typical Reaction Conditions | Expected Outcome with Electron-Deficient Olefin |
| First Generation | Grubbs I | Dichloromethane (DCM), reflux | Moderate to good yield, potential for catalyst decomposition |
| Second Generation | Grubbs II, Hoveyda-Grubbs II | Dichloromethane (DCM) or Toluene, room temperature to reflux | High yield and selectivity, greater functional group tolerance |
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental transformations in organic synthesis. The vinyl group of this compound can participate in these reactions, typically after conversion to a vinyl halide or a vinylboron species.
Suzuki Coupling: For a Suzuki reaction, the vinyl group would first need to be converted into a vinylboronic acid or ester. This derivative could then be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond. mdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in the molecule. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org In a potential application, the vinyl group of this compound could react with an aryl or vinyl halide under palladium catalysis to form a substituted alkene. wikipedia.org This reaction provides a direct method for the arylation or vinylation of the vinyl group. wikipedia.org
Chemo- and Diastereoselective Transformations
The presence of two distinct functional groups, a hydroxyl and a vinyl group, in this compound allows for selective reactions targeting one group while leaving the other intact. The stereochemistry of the cyclohexane (B81311) ring also plays a crucial role in directing the diastereoselectivity of these transformations.
Selective Reactions of the Vinyl Group in the Presence of the Hydroxyl Group
The vinyl group can undergo a variety of transformations selectively, without affecting the hydroxyl group.
Epoxidation: The epoxidation of the vinyl group can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The hydroxyl group can direct the epoxidation to the same face of the ring, leading to a syn-epoxide, through the formation of a hydrogen bond with the peroxy acid. capes.gov.br This diastereoselective epoxidation can be a powerful tool for introducing new stereocenters. The stereochemical outcome can be influenced by the reaction solvent and the nature of the epoxidizing agent. capes.gov.br
Hydrogenation: The selective hydrogenation of the vinyl group to an ethyl group can be accomplished using catalysts that are chemoselective for the reduction of alkenes in the presence of alcohols. Catalytic systems based on platinum or rhodium can be employed for this purpose. The cis-selectivity of the hydrogenation of the double bond is a common outcome in such systems.
Selective Reactions of the Hydroxyl Group in the Presence of the Vinyl Group
Conversely, the hydroxyl group can be selectively modified without altering the vinyl group.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The use of bulky acylating agents can enhance the selectivity for the hydroxyl group. This transformation is a common method for protecting the alcohol functionality or for introducing new functional groups.
| Reagent | Reaction Type | Conditions | Product |
| Acyl chloride | Esterification | Pyridine, DCM | Ester |
| Acid anhydride | Esterification | DMAP, Triethylamine | Ester |
Rearrangement Reactions and Skeletal Modifications
The specific arrangement of the vinyl and hydroxyl groups in this compound makes it a suitable substrate for several powerful rearrangement reactions that can lead to significant skeletal modifications.
Prins Reaction: As a homoallylic alcohol, this compound can undergo a Prins cyclization with an aldehyde in the presence of a Lewis or Brønsted acid. mdpi.comnih.gov This reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the intramolecular vinyl group. nih.gov The resulting cationic intermediate can be trapped by a nucleophile or undergo elimination to yield various substituted tetrahydropyran (B127337) derivatives. mdpi.comnih.gov The stereochemical outcome of the Prins cyclization is often highly controlled, leading to the formation of specific diastereomers. nih.gov
Oxy-Cope Rearrangement: The structure of this compound is that of a 1,5-dien-3-ol, making it a prime candidate for the oxy-Cope rearrangement. wikipedia.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement typically requires thermal conditions to proceed. However, the anionic oxy-Cope rearrangement, which is initiated by deprotonation of the hydroxyl group with a base, can occur at significantly lower temperatures with a dramatic rate acceleration. wikipedia.orgnih.gov The rearrangement leads to the formation of a δ,ε-unsaturated ketone after tautomerization of the initially formed enol. wikipedia.org This transformation results in a ring expansion, converting the six-membered ring into a ten-membered ring, thus providing a route to medium-sized carbocycles. The formation of an enolate in the anionic version makes the reaction essentially irreversible. wikipedia.org
Stereochemical Investigations of Cis 3 Vinylcyclohexan 1 Ol and Its Derivatives
Configurational Stability and Conformational Analysis
The cis-configuration of 3-vinylcyclohexan-1-ol signifies that the vinyl and hydroxyl substituents are on the same face of the cyclohexane (B81311) ring. This relative stereochemistry is configurationally stable under normal conditions, meaning the cis-isomer does not interconvert to the trans-isomer without breaking and reforming chemical bonds. However, the molecule is conformationally dynamic, existing as an equilibrium of two rapidly interconverting chair conformations.
In the case of cis-1,3-disubstituted cyclohexanes, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms. The relative stability of these conformers is determined by the steric strain associated with each substituent in the axial position, a concept quantified by "A-values." The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position.
The diequatorial conformer is generally more stable as it minimizes steric interactions. In the diaxial conformation, both substituents occupy the more sterically hindered axial positions, leading to unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
For cis-3-vinylcyclohexan-1-ol, the conformational equilibrium will be dictated by the A-values of the vinyl and hydroxyl groups.
| Substituent | A-value (kcal/mol) |
| -OH | ~0.9-1.0 |
| -CH=CH₂ (Vinyl) | ~1.7-1.8 |
Given that the vinyl group has a larger A-value than the hydroxyl group, it has a stronger preference for the equatorial position to minimize steric strain. Consequently, the diequatorial conformer is significantly more stable and will be the predominant species at equilibrium. The diaxial conformer, where both the bulky vinyl group and the hydroxyl group are in axial positions, would be highly disfavored due to significant steric repulsion.
Conformational Equilibrium of this compound
| Conformer | Substituent Positions | Relative Stability |
| Diequatorial | Vinyl (eq), Hydroxyl (eq) | More Stable (Predominant) |
| Diaxial | Vinyl (ax), Hydroxyl (ax) | Less Stable (Minor) |
Diastereoselectivity and Enantioselectivity in Synthetic Processes
The synthesis of this compound and its derivatives with high stereocontrol is a significant challenge in organic synthesis. Achieving the desired diastereoselectivity (cis vs. trans) and enantioselectivity (R vs. S at each stereocenter) requires carefully designed synthetic strategies.
Diastereoselective Synthesis: The formation of the cis isomer can be favored through various methods, including the reduction of a 3-vinylcyclohexanone (B154707) precursor. The stereochemical outcome of such a reduction is often dependent on the steric bulk of the reducing agent and the substrate. For instance, the use of a sterically demanding reducing agent would likely lead to the hydride attacking from the less hindered face of the carbonyl group, which, depending on the most stable conformation of the starting ketone, could favor the formation of the cis-alcohol.
Another approach involves diastereoselective addition of a vinyl nucleophile to a cyclohexanone (B45756) derivative. The stereochemical course of such additions can be influenced by the presence of directing groups or by the inherent conformational biases of the ring system.
Enantioselective Synthesis: The preparation of enantiomerically pure or enriched this compound requires the use of chiral catalysts, reagents, or starting materials. Asymmetric hydrogenation or transfer hydrogenation of a corresponding vinyl-substituted cyclohexenone using a chiral metal catalyst is a common strategy for establishing the stereocenters in a controlled manner. For example, the enantioselective reduction of a cyclic enone can provide access to chiral allylic alcohols, which can then be further elaborated.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted cyclohexanes. Chiral amines or phosphoric acids can catalyze cascade reactions, such as Michael-aldol sequences, to construct the cyclohexane ring with high levels of stereocontrol.
Illustrative Examples of Stereoselective Syntheses of Substituted Cyclohexanes:
| Reaction Type | Catalyst/Reagent | Key Feature | Diastereomeric/Enantiomeric Excess |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | Enantioselective reduction of an enone | High ee |
| Michael-Aldol Domino Reaction | Chiral Organocatalyst | Diastereo- and enantioselective annulation | High dr and ee |
| Diastereoselective Reduction | Sterically Hindered Hydride | Facial selectivity in ketone reduction | Moderate to high dr |
Influence of cis-Configuration on Reaction Outcomes
The specific spatial arrangement of the vinyl and hydroxyl groups in this compound significantly influences its reactivity and the stereochemical outcome of its reactions. The diequatorial preference of the substituents in the most stable conformation places them in a defined orientation that can direct the approach of reagents and influence the formation of transition states.
For example, in reactions involving the hydroxyl group, such as esterification or etherification, its equatorial position allows for relatively unhindered access by reagents. However, the neighboring equatorial vinyl group might exert some steric influence, potentially affecting the reaction rate compared to a less substituted cyclohexanol (B46403).
In reactions involving the vinyl group, such as epoxidation or hydroboration-oxidation, the hydroxyl group can act as a directing group. The hydroxyl group can form a hydrogen bond with the incoming reagent, delivering it to one face of the double bond and thereby controlling the stereochemistry of the newly formed stereocenters. This intramolecular directing effect is a powerful tool in stereoselective synthesis.
The cis-relationship also dictates the stereochemical outcome of intramolecular reactions. For instance, an intramolecular cyclization involving both the vinyl and hydroxyl groups would be governed by the geometric constraints imposed by the cis-diequatorial arrangement, leading to the formation of specific bicyclic products.
Methods for Stereochemical Assignment (e.g., NOE)
The unambiguous determination of the stereochemistry of this compound and its derivatives relies on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
¹H NMR Spectroscopy: The relative stereochemistry can often be deduced from the coupling constants (J-values) between protons on the cyclohexane ring. In a chair conformation, the coupling constant between axial-axial protons is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the protons at C1 and C3, and their adjacent protons, one can infer their axial or equatorial orientation and thus confirm the cis or trans relationship of the substituents. For the major diequatorial conformer of this compound, the protons at C1 and C3 would both be in axial positions, exhibiting large axial-axial couplings to the adjacent axial protons.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE is a through-space interaction between nuclei that are close to each other (typically < 5 Å). In NOE-based experiments like NOESY or ROESY, cross-peaks are observed between protons that are in close spatial proximity, regardless of their bonding connectivity. This technique is invaluable for determining the relative stereochemistry of substituents on a ring.
For this compound, a key NOE correlation would be expected between the axial proton at C1 (attached to the carbon bearing the hydroxyl group) and the axial proton at C3 (attached to the carbon bearing the vinyl group). The presence of this NOE would provide strong evidence for the 1,3-cis relationship, as these two axial protons are on the same face of the ring and in close proximity. Conversely, in the trans-isomer, where one substituent is axial and the other is equatorial, this specific NOE would be absent or very weak.
Expected Key NOE Correlations for the Diequatorial Conformer of this compound:
| Proton 1 | Proton 2 | Expected NOE | Implication |
| Axial H at C1 | Axial H at C3 | Strong | Confirms cis-1,3 relationship |
| Axial H at C1 | Axial H at C5 | Strong | Confirms axial orientation |
| Axial H at C3 | Axial H at C5 | Strong | Confirms axial orientation |
By combining information from ¹H NMR coupling constants and NOE data, the stereochemistry of this compound and its derivatives can be confidently assigned.
Role of Cis 3 Vinylcyclohexan 1 Ol in the Synthesis of Complex Molecular Architectures
Precursor in Natural Product Total Synthesis
The rigid, three-dimensional structure of the vinylcyclohexanol scaffold is a key feature that chemists exploit to introduce stereocenters and build polycyclic systems inherent to many natural products.
While direct applications of cis-3-vinylcyclohexan-1-ol are specific, its core structure is embedded within key intermediates for the synthesis of complex terpenes. A notable example is in the approach to sesquiterpene antitumor lactones like vernolepin. A crucial precursor developed for this purpose is cis-8a-Vinyloctahydro-3H-2-benzopyran-3,7-dione, a molecule that contains the essential cis-vinylcyclohexane framework. nih.gov This intermediate demonstrates how the vinyl group and the cyclohexane (B81311) ring system are strategically positioned to undergo further chemical transformations to construct the intricate lactone-fused polycyclic structure of the target natural product. nih.gov The synthesis of such precursors highlights the strategic importance of the vinylcyclohexane (B147605) motif in assembling the carbon skeleton of sesquiterpenes. nih.gov
The related compound, 1-Phenylthio-3-vinyl-3-cyclohexenol, has also been synthesized and investigated as a bis-annelation reagent. This demonstrates the utility of the vinylcyclohexenol structure in forming multiple rings, a common strategy in the synthesis of terpenoid frameworks.
| Intermediate | Target Natural Product Class | Key Structural Feature |
|---|---|---|
| cis-8a-Vinyloctahydro-3H-2-benzopyran-3,7-dione | Sesquiterpene Lactones (e.g., Vernolepin) | Embedded cis-vinylcyclohexane core |
| 1-Phenylthio-3-vinyl-3-cyclohexenol | Polycyclic Compounds | Vinylcyclohexenol for bis-annelation |
The application of this compound in stereodivergent synthetic pathways to create diverse bioactive scaffolds is a promising but not yet extensively documented area. The distinct reactivity of the vinyl and hydroxyl groups, combined with the fixed cis-relationship of the substituents, theoretically allows for selective reactions at either site. This would enable chemists to generate a variety of stereoisomers from a single starting material, which is a powerful strategy for exploring structure-activity relationships in medicinal chemistry. However, specific, detailed research findings outlining such pathways for this particular compound are not widely available in the current literature.
Intermediate in the Synthesis of Specialty Chemicals
Beyond natural products, the functional groups of this compound make it a candidate for creating value-added specialty chemicals, including polymers and fine chemical intermediates.
The presence of a vinyl group allows this compound to function as a monomer in polymerization reactions. Vinyl monomers are foundational to the polymer industry, forming the basis for a vast array of materials. Specifically, cyclic dienes and vinyl-substituted cycloalkenes, which are structurally related to this compound, have been investigated in stereoregular polymerization to create polymers with unique physical and chemical properties. nih.gov
The polymerization of a monomer like this compound could proceed via its vinyl group to produce a polymer with pendant cyclohexanol (B46403) moieties. These hydroxyl groups would increase the polymer's hydrophilicity and provide sites for subsequent cross-linking or functionalization, thereby tailoring the material's properties for specific applications. While the polymerization of the closely related 1-vinylcyclohexene has been studied, detailed reports on the homopolymerization of this compound itself are not prominent in the literature. nih.gov
The synthesis of fragrances and agrochemicals often relies on building blocks that contain cyclic motifs. nih.gov While many cyclohexane derivatives are used in these industries, the specific application of this compound as a key intermediate is not well-documented in publicly available research. It is important to distinguish this compound from the structurally different and well-known fragrance ingredient cis-3-hexen-1-ol (B126655) (leaf alcohol), which is an acyclic C6 alcohol responsible for the smell of freshly cut grass. google.comnih.gov The distinct structure of this compound suggests it would have different chemical and olfactory properties, but its role in these specific industrial applications has not been established.
Strategies for Divergent and Convergent Synthesis
The potential use of this compound in complex synthesis can be viewed through the lens of divergent and convergent strategies.
Divergent Synthesis: In a divergent approach, the two distinct functional groups (vinyl and alcohol) could be sequentially or selectively modified to produce a library of related but structurally diverse compounds from a common intermediate. This strategy is highly efficient for drug discovery and materials science.
Despite the theoretical potential for this compound to be a valuable component in these advanced synthetic strategies, specific examples and detailed studies focusing on this molecule are not extensively reported in the scientific literature.
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Separation Techniques (e.g., GC, Flash Chromatography, TLC)
Chromatographic methods are indispensable for the separation and purification of cis-3-Vinylcyclohexan-1-ol from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Gas chromatography is a powerful tool for separating volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. While specific GC conditions for this compound are not extensively documented in publicly available literature, general principles for similar analytes, such as substituted cyclohexanols and vinyl compounds, can be applied. The choice of a suitable capillary column, such as one with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane or polyethylene glycol), is crucial for achieving good resolution. The oven temperature program, injector temperature, and detector settings would be optimized to ensure efficient separation and sensitive detection, typically with a flame ionization detector (FID) or a mass spectrometer (MS).
Flash Chromatography: For the preparative purification of this compound on a larger scale, flash chromatography is a commonly employed technique. This method utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) of appropriate polarity to separate the target compound from impurities. The selection of the eluent system is critical and is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). A solvent gradient, gradually increasing in polarity, is often used to effectively elute compounds with different polarities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica gel. The plate is then developed in a sealed chamber with a suitable solvent or solvent mixture. The separation is based on the differential adsorption of the compounds to the stationary phase. The components are visualized as spots on the plate, and their retention factors (Rf values) can be calculated to aid in their identification.
Spectroscopic Identification Methods
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. The vinyl group protons would appear in the downfield region (typically δ 4.9-5.9 ppm), showing complex splitting patterns due to geminal and vicinal couplings. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would also have a distinct chemical shift. The remaining cyclohexyl protons would resonate in the upfield region, with their chemical shifts and multiplicities influenced by their stereochemical environment (axial or equatorial).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the two vinyl carbons, the carbon atom attached to the hydroxyl group (C-OH), and the various methylene carbons of the cyclohexane (B81311) ring. The chemical shifts of these carbons provide valuable structural information.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments of the ¹H and ¹³C NMR spectra. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms.
| ¹H NMR (Predicted) Data for this compound | |
| Proton Type | Predicted Chemical Shift (ppm) |
| Vinyl (=CH₂) | 4.9 - 5.1 |
| Vinyl (=CH-) | 5.7 - 5.9 |
| CH-OH | 3.5 - 4.0 |
| Cyclohexyl (CH₂, CH) | 1.0 - 2.2 |
| OH | Variable |
| ¹³C NMR (Predicted) Data for this compound | |
| Carbon Type | Predicted Chemical Shift (ppm) |
| Vinyl (=CH₂) | 110 - 115 |
| Vinyl (=CH-) | 140 - 145 |
| C-OH | 65 - 75 |
| Cyclohexyl (CH₂, CH) | 20 - 45 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a water molecule (M-18) from the alcohol functional group and cleavage of the cyclohexane ring. The vinyl group could also undergo specific fragmentation.
| Predicted Mass Spectrometry Fragments for this compound | |
| m/z Value | Possible Fragment |
| [M]+ | Molecular Ion |
| [M-H₂O]+ | Loss of water |
| [M-C₂H₃]+ | Loss of vinyl group |
| Various CₓHᵧ fragments | Ring cleavage products |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) and vinyl (-CH=CH₂) groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The C=C stretching vibration of the vinyl group would appear around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated cyclohexane ring would appear just below 3000 cm⁻¹.
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (vinyl) | 3010 - 3095 |
| C-H stretch (alkane) | 2850 - 2960 |
| C=C stretch (vinyl) | 1640 - 1680 |
| C-O stretch (alcohol) | 1050 - 1150 |
Chiral Analysis Techniques for Enantiomeric Purity Determination
Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, especially in applications where stereochemistry is critical. Chiral chromatography is the most common method for this purpose.
Chiral Gas Chromatography (GC): Chiral GC utilizes a capillary column with a chiral stationary phase (CSP). These CSPs are typically based on derivatized cyclodextrins. The enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation into two distinct peaks. The relative area of the two peaks can be used to determine the enantiomeric excess (ee) of the sample.
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a column packed with a chiral stationary phase. The separation of enantiomers is achieved based on their differential interactions with the CSP. The choice of the mobile phase is crucial for achieving good separation. By comparing the retention times with those of known enantiomeric standards, the enantiomeric composition of a sample can be determined.
The selection of the appropriate chiral stationary phase and chromatographic conditions is often empirical and requires screening of different columns and mobile phases to achieve optimal separation of the enantiomers of this compound.
Computational and Theoretical Studies on Cis 3 Vinylcyclohexan 1 Ol
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are instrumental in analyzing the conformational landscape of cyclic molecules such as cis-3-Vinylcyclohexan-1-ol. The cyclohexane (B81311) ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. For a cis-1,3-disubstituted cyclohexane, two principal chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
Computational methods, from molecular mechanics to more accurate Density Functional Theory (DFT), can calculate the potential energy of these conformers. For cis-1,3-disubstituted cyclohexanes, the diequatorial conformation is overwhelmingly favored due to the avoidance of significant steric hindrance. libretexts.orgfiveable.me In the diaxial conformer, the substituents are brought into close proximity with the other axial hydrogens on the same side of the ring, leading to destabilizing 1,3-diaxial interactions. youtube.com In the case of this compound, the diequatorial conformer, where both the vinyl and hydroxyl groups occupy equatorial positions, is predicted to be the most stable ground state structure. This arrangement minimizes steric strain, providing the lowest energy state for the molecule. libretexts.org The energy difference between the diequatorial and the highly unstable diaxial conformer is significant enough that the diaxial form exists in a negligible population at equilibrium. fiveable.meyoutube.com
| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy (kcal/mol) - Illustrative | Stability |
|---|---|---|---|---|
| A | Diequatorial (e,e) | None | 0.0 (Reference) | Most Stable |
| B | Diaxial (a,a) | Two 1,3-diaxial interactions per substituent | > 5.0 | Least Stable |
Reaction Mechanism Elucidation through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a versatile computational method used to investigate the pathways of chemical reactions. It allows for the detailed mapping of the potential energy surface, identifying transition states, intermediates, and calculating activation energies, which together provide a complete picture of the reaction mechanism. strath.ac.ukmdpi.com For this compound, DFT can elucidate the mechanisms of reactions involving its two functional groups: the vinyl double bond and the hydroxyl group.
A representative reaction is the electrophilic addition of a halogen, such as bromine (Br₂), to the vinyl group. DFT calculations can model the step-by-step process. nih.gov The reaction would be initiated by the formation of a molecular complex between the vinyl group and bromine. nih.gov The subsequent steps, including the formation of a bridged bromonium ion intermediate and the final nucleophilic attack by the bromide ion, can be modeled. nih.gov DFT calculations are used to determine the geometries of the transition states connecting these species and the corresponding energy barriers. nih.gov This analysis can predict the stereochemical outcome of the reaction, explaining why certain products are formed preferentially. nih.gov Such studies have shown that the reaction pathway with the lowest activation energy is the most favorable. mdpi.com
| Parameter | Description | Illustrative Calculated Value |
|---|---|---|
| ΔE (Reaction Energy) | The overall energy change from reactants to products. | -25 kcal/mol (Exothermic) |
| Eₐ (Activation Energy) | The energy barrier for the rate-determining step (e.g., formation of the bromonium ion). | +5 kcal/mol |
| Transition State (TS1) Geometry | The molecular structure at the peak of the activation energy barrier. | Asymmetric C-Br bond formation. |
| Intermediate Stability | Relative energy of the bromonium ion intermediate. | -2 kcal/mol relative to reactants. |
Molecular Modeling and Dynamics Simulations for Reactivity Prediction
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior and reactivity of molecules. mdpi.com For this compound, these methods can predict which parts of the molecule are most likely to engage in chemical reactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. It posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The location of the HOMO indicates the site of nucleophilicity (electron donation), which is expected to be concentrated on the electron-rich π-bond of the vinyl group. The LUMO indicates the site of electrophilicity (electron acceptance). Reactivity indices, such as the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies to quantify a molecule's ability to accept electrons. peerj.com For this compound, these calculations can predict its reactivity towards various reagents. peerj.com Furthermore, reactive molecular dynamics (MD) simulations can model the real-time behavior of molecules, providing insights into reaction pathways under specific conditions by simulating the motions and chemical transformations of atoms over time. mdpi.comethz.ch
| Parameter | Definition | Predicted Location/Value for this compound | Implication |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Localized on the C=C double bond. | Site for attack by electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Localized on the σ* orbitals of the C-O bond. | Site for attack by nucleophiles (e.g., in substitution reactions). |
| Global Electrophilicity Index (ω) | ω = (μ²)/(2η), where μ is the electronic potential and η is hardness. | Moderate | Predicts reactivity in cycloaddition reactions. peerj.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Related Chemical Contexts
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities or chemical properties. researchgate.net While specific QSAR studies on this compound may not be widely published, the methodology can be understood from studies on related compounds, such as other cyclic alcohols or fragrance ingredients. researchgate.netresearchgate.net Many cyclic alcohols exhibit biological activity, and QSAR helps to predict this activity based on molecular features. mmsl.cznih.gov
In a QSAR study, a set of molecules with known activities (e.g., odor intensity, receptor binding affinity, or aquatic toxicity) is analyzed. researchgate.net For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, untested compounds. For cyclic alcohols used as fragrance ingredients, QSAR models can help predict environmental safety or sensory properties. researchgate.netnih.gov
| Descriptor Class | Example Descriptor | Property Quantified | Relevance |
|---|---|---|---|
| Topological | Wiener Index | Molecular branching and size. | Relates to how the molecule fits into a biological receptor. |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity. | Crucial for predicting membrane permeability and bioavailability. |
| Electronic | Dipole Moment | Polarity and charge distribution. | Important for electrostatic interactions with biological targets. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. | Relates to chemical reactivity and interaction mechanisms. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
The precise control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of biologically active molecules. Future research will undoubtedly focus on the development of novel catalytic systems to achieve even higher levels of stereoselectivity in the synthesis of cis-3-Vinylcyclohexan-1-ol.
Organocatalysis , the use of small organic molecules as catalysts, presents a significant area of exploration. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could offer metal-free alternatives for the asymmetric synthesis of substituted cyclohexanols, potentially leading to more sustainable and cost-effective processes. The development of novel chiral Brønsted acids or hydrogen-bond donors is another promising avenue to control the stereochemical outcome of key bond-forming reactions.
Biocatalysis , leveraging the inherent selectivity of enzymes, is another rapidly advancing field. Engineered enzymes, such as alcohol dehydrogenases or ketoreductases, could be designed to specifically catalyze the reduction of a corresponding vinylcyclohexanone precursor to yield the desired cis-isomer with exceptional enantiopurity. Directed evolution and rational protein design will be instrumental in tailoring enzymes for this specific transformation, offering a highly green and efficient synthetic route.
Furthermore, advancements in metal-catalyzed reactions will continue to play a crucial role. The design of new chiral ligands for transition metals like rhodium, ruthenium, and iridium could lead to catalysts with superior activity and selectivity for asymmetric hydrogenation or other transformations that establish the key stereocenters in this compound.
Integration into Flow Chemistry and Sustainable Synthetic Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of the synthesis of this compound into flow chemistry systems is a major emerging trend that promises enhanced safety, efficiency, and scalability.
Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. The small reactor volumes inherent in flow systems also mitigate the risks associated with handling hazardous reagents or exothermic reactions. For the synthesis of this compound, a multi-step sequence could be telescoped into a single continuous process, minimizing manual handling and purification steps. This approach not only improves efficiency but also reduces solvent consumption and waste generation, aligning with the goals of sustainable chemistry. rsc.orginnosyn.comrsc.org
Future research in this area will likely focus on the development of immobilized catalysts and reagents that can be packed into flow reactors. This would facilitate catalyst recycling and further streamline the purification process, making the continuous synthesis of this compound an even more economically and environmentally viable process. The use of greener solvents, such as bio-based solvents or supercritical fluids, within these flow systems will also be a key area of investigation. rsc.org
Exploration of New Reactivity Modes and Synthetic Applications
While this compound is a valuable synthetic intermediate, there is significant potential to explore new reactivity modes and expand its applications. The vinyl and hydroxyl functional groups offer multiple handles for further chemical transformations.
One area of future research will be the development of novel cascade reactions initiated from this compound. For example, a carefully designed sequence of reactions could allow for the rapid construction of complex polycyclic scaffolds in a single synthetic operation. The strategic positioning of the vinyl and hydroxyl groups could be exploited to control the regioselectivity and stereoselectivity of these cascades.
Furthermore, the derivatization of this compound could lead to the discovery of molecules with novel biological activities. The synthesis of libraries of derivatives, where the vinyl or hydroxyl group is modified, followed by high-throughput screening could identify new lead compounds for drug discovery or agrochemical development. The application of this scaffold in the synthesis of natural products and their analogues will also continue to be an active area of research.
Advanced Computational Approaches for De Novo Design of this compound Derivatives
The synergy between computational chemistry and experimental synthesis is revolutionizing the way new molecules are designed. Advanced computational approaches will play a pivotal role in the future of this compound chemistry, particularly in the de novo design of its derivatives with specific functionalities.
Quantum mechanical (QM) calculations can be employed to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions for the synthesis of this compound. This understanding can guide the rational design of more efficient and selective catalysts.
Machine learning (ML) is another powerful tool that is beginning to make a significant impact on chemical synthesis. semanticscholar.orgarxiv.orgresearchgate.netarxiv.orgbohrium.com ML models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound or to predict the properties of its derivatives. semanticscholar.orgarxiv.orgresearchgate.netarxiv.orgbohrium.com This data-driven approach can accelerate the discovery of new synthetic methods and novel bioactive molecules. nih.goveurekalert.orgresearchgate.netnih.gov
Q & A
Basic: What are the recommended safety protocols for handling cis-3-Vinylcyclohexan-1-ol in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Glove selection should follow manufacturer breakthrough time specifications for alcohols/vinyl derivatives .
- Ventilation: Perform experiments in a fume hood to minimize inhalation exposure. Industrial hygiene surveys can help assess exposure control .
- Storage: Store in sealed containers away from ignition sources (flash point data for similar compounds suggests flammability risks; e.g., cis-3-hexen-1-ol has a density of 0.848 g/mL and requires fire-safe storage) .
- Emergency Measures: In case of skin contact, wash immediately with water and consult occupational health services for medical evaluation .
Basic: How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
Answer:
- Nuclear Magnetic Resonance (NMR): Compare coupling constants (-values) of vinyl protons in H NMR. For cis-isomers, coupling constants typically range between 10–12 Hz, while trans-isomers exhibit lower values.
- Infrared (IR) Spectroscopy: Analyze O-H stretching frequencies (~3200–3600 cm) to confirm hydrogen bonding patterns influenced by stereochemistry .
- Mass Spectrometry (MS): Use fragmentation patterns to differentiate isomers. Reference databases like PubChem or NIST can provide comparative spectra .
- Cross-Validation: Triangulate data from multiple techniques (e.g., NMR, IR, MS) to resolve ambiguities, as recommended in methodological guidelines for chemical research .
Advanced: How can computational modeling predict the reactivity of this compound in acid-catalyzed cyclization reactions?
Answer:
- Density Functional Theory (DFT): Calculate energy barriers for possible reaction pathways (e.g., chair vs. boat transition states in cyclohexanol derivatives). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*).
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Polar solvents may stabilize intermediates via hydrogen bonding .
- Validation: Compare computational results with experimental kinetic data (e.g., rate constants from GC-MS or HPLC). Address discrepancies by refining solvation models or transition-state geometries .
Advanced: How should researchers design experiments to assess the thermal stability of this compound under varying pH conditions?
Answer:
- Experimental Design:
- Controlled Environment: Use a reflux setup with inert gas (N) to prevent oxidation. Monitor temperature gradients using thermocouples .
- pH Variation: Prepare buffered solutions (pH 2–12) and incubate the compound at elevated temperatures (e.g., 40–80°C).
- Analytical Methods: Quantify degradation products via HPLC or GC-MS. Track changes in O-H and C=C bond integrity using FTIR .
- Data Interpretation: Apply Arrhenius kinetics to model degradation rates. Note deviations caused by pH-dependent tautomerism or hydrolysis .
Advanced: What methodologies are effective in resolving contradictions between published spectral data for this compound derivatives?
Answer:
- Source Evaluation: Verify the purity of compounds used in referenced studies (e.g., CAS registry numbers, GC purity ≥98%) .
- Reproducibility Tests: Replicate key experiments under identical conditions (solvent, temperature, instrumentation).
- Meta-Analysis: Use systematic reviews to identify trends across studies. For example, conflicting C NMR shifts may arise from solvent effects or incorrect referencing .
- Collaboration: Engage with industrial hygienists or computational chemists to reinterpret ambiguous data .
Basic: What are the best practices for documenting synthetic procedures involving this compound in research publications?
Answer:
- Data Transparency: Report yields, reaction times, and purification methods (e.g., column chromatography gradients). Include spectral data (NMR, IR) as supplementary files .
- Safety Compliance: Reference OSHA HCS standards and SDS guidelines for handling hazardous alcohols .
- Ethical Citation: Cite primary literature instead of encyclopedic sources. Use open-access repositories like PubChem for structural data .
Advanced: How can researchers evaluate the environmental impact of this compound leakage in laboratory wastewater?
Answer:
- Ecotoxicity Assays: Conduct Daphnia magna or algal growth inhibition tests to assess acute toxicity.
- Degradation Studies: Monitor biodegradation rates using OECD 301 guidelines (e.g., dissolved organic carbon removal) .
- Regulatory Compliance: Adhere to REACH regulations for waste disposal, even if the compound is not listed as an SVHC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
